2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol
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Overview
Description
2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol typically involves multiple steps, including chlorination, alkylation, and nucleophilic substitution reactions. One common method involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, followed by nucleophilic substitution with ethanol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethanol, piperazine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethanol results in the formation of this compound .
Scientific Research Applications
2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of receptor tyrosine kinases, which play a crucial role in cell signaling and proliferation . By blocking these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptors.
Gefitinib: Another quinazoline-based anticancer agent with similar mechanisms of action.
Afatinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.
Uniqueness: 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
2-[4-chloro-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-18-4-5-20-12-7-10-9(13(14)16-8-15-10)6-11(12)19-3-2-17/h6-8,17H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHUTSQIJGPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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